molecular formula C13H11ClN2O2 B10975849 N-(5-chloropyridin-2-yl)-2-methoxybenzamide

N-(5-chloropyridin-2-yl)-2-methoxybenzamide

Cat. No.: B10975849
M. Wt: 262.69 g/mol
InChI Key: IIEZNAIMDABYQE-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-methoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a benzamide moiety substituted with a methoxy group and a chloropyridinyl group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-methoxybenzamide typically involves the reaction of 5-chloro-2-aminopyridine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and pyridinyl moieties.

    Amidation: The benzamide group can react with amines to form amide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinyl derivatives, while oxidation and reduction reactions can modify the functional groups on the benzamide and pyridinyl moieties .

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-methoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The molecular pathways involved can vary depending on the specific application and target. Detailed studies on its binding affinity and interaction with biological macromolecules provide insights into its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C13H11ClN2O2/c1-18-11-5-3-2-4-10(11)13(17)16-12-7-6-9(14)8-15-12/h2-8H,1H3,(H,15,16,17)

InChI Key

IIEZNAIMDABYQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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